2,4-Dibromo-3-(difluoromethyl)pyridine
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Overview
Description
2,4-Dibromo-3-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a difluoromethyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination of 3-(difluoromethyl)pyridine using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2,4-Dibromo-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes, leading to the observed biological activities of the compound .
Comparison with Similar Compounds
2,4-Dibromopyridine: Similar in structure but lacks the difluoromethyl group, which affects its reactivity and applications.
3-(Difluoromethyl)pyridine: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,3-Dibromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2,4-Dibromo-3-(difluoromethyl)pyridine is unique due to the combination of bromine atoms and a difluoromethyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H3Br2F2N |
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Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,4-dibromo-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H |
InChI Key |
MGTWFQODDKKXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)F)Br |
Origin of Product |
United States |
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